REACTION_CXSMILES
|
N([O-])=O.[Na+].N[C:6]1[C:7]([Cl:12])=[N:8][CH:9]=[CH:10][CH:11]=1.[S:13](=[O:15])=[O:14].[ClH:16]>O.C(O)(=O)C.[Cu]Cl>[Cl:12][C:7]1[C:6]([S:13]([Cl:16])(=[O:15])=[O:14])=[CH:11][CH:10]=[CH:9][N:8]=1 |f:0.1|
|
Name
|
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)Cl
|
Name
|
|
Quantity
|
37 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
copper(I) chloride
|
Quantity
|
2.33 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Type
|
CUSTOM
|
Details
|
a stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This cold solution was then added portion-wise to
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred a further 90 minutes at ambient temperature
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporation and water (300 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
The water was decanted off
|
Type
|
DISSOLUTION
|
Details
|
the solid was dissolved in ether (500 ml)
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium hydrogen carbonate solution (200 ml), water (200 ml) and saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
Volatile material was removed by evaporationto
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |